molecular formula C20H15ClN2O5 B2656738 5-(4-chlorophenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one CAS No. 618872-45-0

5-(4-chlorophenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2656738
CAS No.: 618872-45-0
M. Wt: 398.8
InChI Key: UTZLKZVDKGBIGT-UHFFFAOYSA-N
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Description

The compound 5-(4-chlorophenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative featuring a 4-chlorophenyl group at position 5, a 3-hydroxyl group, a 5-methylfuran-2-carbonyl substituent at position 4, and a 5-methylisoxazol-3-yl moiety at position 1.

Properties

IUPAC Name

2-(4-chlorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O5/c1-10-3-8-14(27-10)18(24)16-17(12-4-6-13(21)7-5-12)23(20(26)19(16)25)15-9-11(2)28-22-15/h3-9,17,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZLKZVDKGBIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=NOC(=C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-chlorophenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure features several functional groups, including a hydroxyl group, a carbonyl group from the furan moiety, and an isoxazole ring, which may contribute to its reactivity and biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions with starting materials such as furan derivatives, isoxazoles, and chlorobenzenes. Techniques such as refluxing in organic solvents, microwave-assisted synthesis, and sonication are commonly employed to enhance reaction rates and yields. Characterization is performed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure.

Biological Activity

The biological activity of this compound can be summarized as follows:

Antimicrobial Activity

Research indicates that similar compounds exhibit significant antimicrobial properties. For instance, compounds with related structures have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, while others demonstrated weaker effects against different strains . The compound's potential as an antibacterial agent is supported by docking studies that suggest it may interact effectively with bacterial targets.

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Studies on related pyrrole derivatives have indicated potential inhibition of enzymes involved in metabolic processes. Specifically, the presence of hydroxyl and carbonyl groups in the structure is hypothesized to facilitate binding interactions with target enzymes, which could lead to therapeutic applications in treating metabolic disorders or cancers.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally similar to this compound:

  • Antibacterial Screening : A study synthesized various derivatives and tested their antibacterial efficacy. Compounds demonstrated varying degrees of activity against Staphylococcus aureus and Escherichia coli, indicating that modifications in the structure can enhance bioactivity .
  • Enzyme Inhibition Studies : Another research focused on enzyme inhibition, revealing that certain derivatives showed strong inhibitory effects against urease, with IC50 values significantly lower than standard inhibitors. This suggests potential for developing new therapeutics targeting urease-related conditions .
  • Molecular Docking Studies : Molecular docking studies have provided insights into how these compounds interact at the molecular level with biological targets, enhancing our understanding of their mechanism of action .

Data Table: Summary of Biological Activities

Activity TypeCompound DescriptionObserved EffectReference
Antibacterial5-(4-chlorophenyl) derivativesModerate to strong activity against specific strains
Enzyme InhibitionPyrrole derivativesStrong urease inhibition (IC50 values < 10 µM)
Molecular DockingSimilar compoundsEffective binding interactions with bacterial enzymes

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Analysis

The target compound’s uniqueness lies in its substitution pattern. Key comparisons include:

Compound Name Key Substituents Structural Differences vs. Target Compound
5-(3-Chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one 3-Chlorophenyl, 4-methoxybenzoyl Position of Cl (3- vs. 4-), benzoyl vs. methylfuran carbonyl
5-(4-Chlorophenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one Thiophene-2-carbonyl, 1,3,4-thiadiazol-2-yl Thiophene (sulfur) vs. methylfuran (oxygen), thiadiazole ring
5-(3-Chloro-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one 3-Chlorophenyl, 4-methylbenzoyl, 2-hydroxypropyl Aliphatic side chain, methylbenzoyl vs. methylfuran carbonyl
  • Aryl Groups : The 4-chlorophenyl group in the target compound contrasts with 3-chlorophenyl derivatives (e.g., ), which may alter steric and electronic interactions due to para-substitution’s symmetry.
  • Carbonyl Moieties : The 5-methylfuran-2-carbonyl group differs from methoxybenzoyl (electron-donating methoxy, ), thiophene (sulfur-containing, ), and methylbenzoyl (hydrophobic, ). Methylfuran’s oxygen atom may enhance hydrogen-bonding capacity compared to thiophene.

Crystallographic Data

  • Fluorophenyl and chlorophenyl isostructural compounds () exhibit triclinic symmetry (space group P̄1) with two independent molecules per asymmetric unit. Crystal packing adjusts slightly for halogen size (Cl vs. F), but molecular planarity is conserved except for perpendicular aryl groups.
  • The target compound’s methylfuran and isoxazole substituents may disrupt planarity, altering packing motifs compared to benzoyl or thiophene analogs .

Physicochemical Properties

  • Melting points for related pyrrolones range widely: 235–237°C for 4-methylbenzoyl derivatives () vs. The target’s methylfuran (smaller, less polar) may reduce melting point versus methoxybenzoyl derivatives.
  • LogP values (estimated): Methylfuran’s hydrophobicity (cLogP ~2.1) likely exceeds methoxybenzoyl (more polar) but is lower than thiophene (cLogP ~2.5) .

Noncovalent Interactions

  • Thiophene and methylfuran substituents influence electron density distribution, as shown by methods like AIM (Atoms in Molecules) analysis . Thiophene’s sulfur may enhance van der Waals interactions, while methylfuran’s oxygen could participate in hydrogen bonding.
  • Docking studies (e.g., AutoDock4 ) suggest that the 5-methylisoxazol-3-yl group in the target compound may form favorable contacts with hydrophobic receptor pockets, unlike thiadiazole derivatives ().

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